molecular formula C20H20N4O2+2 B15282525 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium

4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium

Cat. No.: B15282525
M. Wt: 348.4 g/mol
InChI Key: AYRZCHHSUMNJBQ-UHFFFAOYSA-P
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Description

4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two pyridinium rings connected by a benzyl group, with each pyridinium ring bearing an aminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium typically involves the reaction of pyridine derivatives with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium salts and β-aminocarbonyl compounds, such as:

Uniqueness

What sets 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium apart is its unique structure, which allows for a wide range of chemical reactions and applications. The presence of two aminocarbonyl groups and the benzyl linkage between the pyridinium rings contribute to its versatility and potential in various scientific fields .

Properties

Molecular Formula

C20H20N4O2+2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[2-[(4-carbamoylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c21-19(25)15-5-9-23(10-6-15)13-17-3-1-2-4-18(17)14-24-11-7-16(8-12-24)20(22)26/h1-12H,13-14H2,(H2-2,21,22,25,26)/p+2

InChI Key

AYRZCHHSUMNJBQ-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C(=O)N)C[N+]3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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